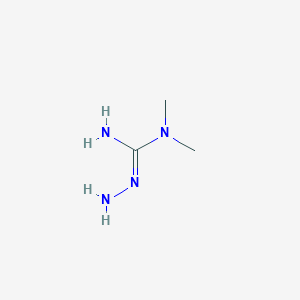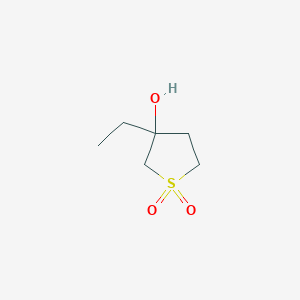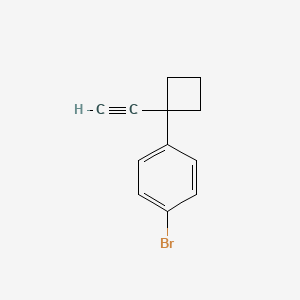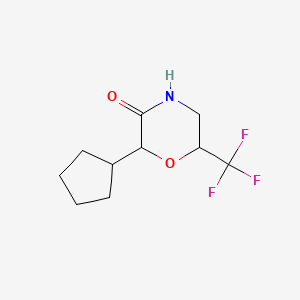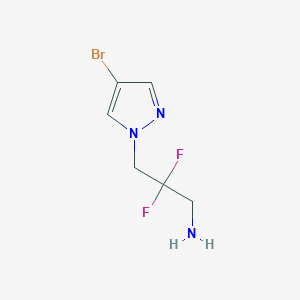
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of a hydroxyl group and a nitrile group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of ethylene chlorohydrin with sodium cyanide . Another method includes the reaction of ethylene oxide and hydrogen cyanide in an alkaline medium . Additionally, treating an aqueous solution containing acrylonitrile with an alkali catalyst can also yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropanenitrile: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
3-Hydroxy-3-(2-methylcyclohexyl)propanenitrile: A closely related compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness
3-Hydroxy-3-(3-methylcyclohexyl)propanenitrile is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methylcyclohexyl)propanenitrile |
InChI |
InChI=1S/C10H17NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h8-10,12H,2-5,7H2,1H3 |
InChI Key |
BSXLSTZPLBKRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13157985.png)
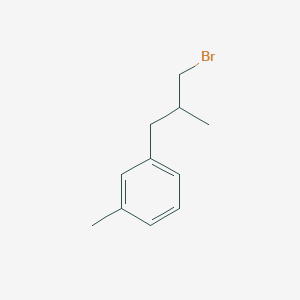
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)
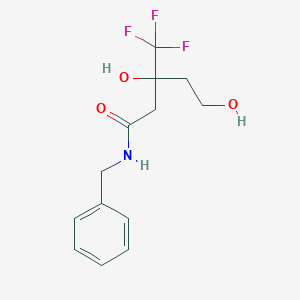
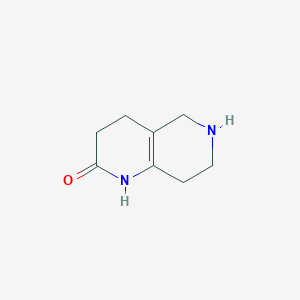
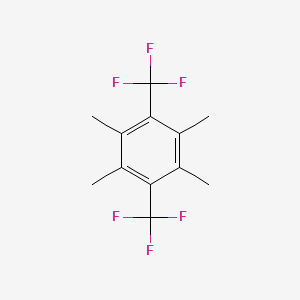
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
